N-(3-(3-aminopropyl)phenyl)benzenesulfonamide
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Overview
Description
N-(3-(3-aminopropyl)phenyl)benzenesulfonamide is a compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties . The structure of this compound consists of a benzenesulfonamide moiety attached to a phenyl ring, which is further connected to an aminopropyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-aminopropyl)phenyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 3-(3-aminopropyl)aniline under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-aminopropyl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .
Scientific Research Applications
N-(3-(3-aminopropyl)phenyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for carbonic anhydrase.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of dyes, photochemicals, and disinfectants.
Mechanism of Action
The mechanism of action of N-(3-(3-aminopropyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various physiological effects, including the reduction of tumor growth in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3-phenylureido)phenyl)benzenesulfonamide
- N-(3-methyl-5-(2-(pyridin-4-ylamino)-ethoxy)-phenyl)benzenesulfonamide
Uniqueness
N-(3-(3-aminopropyl)phenyl)benzenesulfonamide is unique due to its specific structure, which allows it to interact with a variety of molecular targets. Its aminopropyl group provides additional sites for chemical modification, making it a versatile compound for drug development and other applications .
Properties
Molecular Formula |
C15H18N2O2S |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
N-[3-(3-aminopropyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C15H18N2O2S/c16-11-5-7-13-6-4-8-14(12-13)17-20(18,19)15-9-2-1-3-10-15/h1-4,6,8-10,12,17H,5,7,11,16H2 |
InChI Key |
GTXNQXVWASTZFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)CCCN |
Origin of Product |
United States |
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